molecular formula C24H22N4O4 B362658 4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone CAS No. 1005261-04-0

4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B362658
CAS No.: 1005261-04-0
M. Wt: 430.5g/mol
InChI Key: HXVRQUWNLUVFFZ-UHFFFAOYSA-N
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Description

2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone typically involves multi-step reactions starting from readily available precursors. The synthetic route may include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrrolo derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Uniqueness

2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is unique due to its complex structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • The compound is a complex organic molecule featuring multiple functional groups and a unique tetracyclic structure.
  • Its molecular formula is C20H24N4O4C_{20}H_{24}N_4O_4, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Anticancer Activity

Compounds with similar structural characteristics often exhibit significant biological activities, particularly in anticancer research. The presence of diphenyl groups can enhance interactions with biological targets such as enzymes or receptors involved in cancer progression.

Antimicrobial Properties

Many tetrazole-containing compounds have demonstrated antimicrobial properties. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

Compounds with a complex cyclic structure can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases that are crucial in various biochemical pathways.

Neuroprotective Effects

Some related compounds have shown potential neuroprotective effects in preclinical studies. This activity is often linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Case Study 1: Anticancer Activity

A study investigating a series of tetrazole derivatives found that certain modifications to the structure significantly increased cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Testing

Research conducted on tetrazole-based compounds revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design.

Case Study 3: Enzyme Inhibition

Inhibitory assays demonstrated that specific derivatives of similar compounds could effectively inhibit protein kinases involved in cancer signaling pathways. This suggests potential therapeutic applications in targeted cancer therapies.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1,4-Diphenyl-7,9-dimethylAnticancer
2-Methyl-5-tetrazole derivativeAntimicrobial
Tetrahydroquinoline derivativesEnzyme inhibition

Table 2: Structural Features and Activities

Structural FeatureAssociated Activity
Diphenyl groupsEnhanced bioactivity
Tetrazole ringAntimicrobial properties
Cyclic structureEnzyme inhibition

Properties

IUPAC Name

4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-25-21(29)15-17(13-9-5-3-6-10-13)28-20-16(22(30)26(2)24(20)32)18(14-11-7-4-8-12-14)27(28)19(15)23(25)31/h3-12,15-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVRQUWNLUVFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(N3C4C(C(N3C2C1=O)C5=CC=CC=C5)C(=O)N(C4=O)C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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